N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine
CAS No.: 49834-58-4
Cat. No.: VC16009452
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49834-58-4 |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine |
| Standard InChI | InChI=1S/C8H10N4/c1-12(2)7-3-4-9-8-6(7)5-10-11-8/h3-5H,1-2H3,(H,9,10,11) |
| Standard InChI Key | JECLNPXVUZPJSJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C2C=NNC2=NC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine features a bicyclic core comprising a pyrazole ring fused to a pyridine ring at the [3,4-b] positions. The dimethylamine group at C4 introduces a polar, electron-rich region, while the N1 position remains unsubstituted, preserving the 1H-tautomer predominance observed in analogous structures . Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 177.22 g/mol
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Tautomerism: The 1H-tautomer is stabilized by aromatic conjugation across both rings, as demonstrated by density functional theory (DFT) calculations on related compounds .
Table 1: Comparative Structural Features of Pyrazolo[3,4-b]pyridine Derivatives
| Position | Substituent | Prevalence in Analogs (%) | Biological Impact |
|---|---|---|---|
| N1 | H | 19.70 | Enhances aromatic stability |
| C3 | H/Me | 23.69/66.06 | Modulates electronic density |
| C4 | N,N-dimethylamine | <5 (novel) | Potential kinase inhibition |
The dimethylamine group at C4 distinguishes this compound from the more common 4,6-disubstituted derivatives, which account for 46.83% of known pyrazolo[3,4-b]pyridines . This substitution pattern may influence solubility and target binding, as evidenced by the enhanced bioavailability of amine-containing analogs in pharmacokinetic studies .
Synthetic Methodologies
Pyridine Ring Formation on Pyrazole Precursors
The synthesis of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine likely follows strategies employed for analogous compounds, utilizing 3-aminopyrazole derivatives as starting materials. A proposed pathway involves:
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Condensation Reaction: Reacting 3-amino-1H-pyrazole with a 1,3-dicarbonyl equivalent (e.g., acetylacetone) to form the pyridine ring .
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Amine Functionalization: Introducing the dimethylamine group via nucleophilic substitution or reductive amination at the C4 position.
Table 2: Key Reaction Parameters for Pyrazolo[3,4-b]pyridine Synthesis
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Ring closure | Acetic acid, reflux | 60–75 | Competing tautomer formation |
| Dimethylamination | Dimethylamine, Pd catalysis | 40–55 | Steric hindrance at C4 |
Alternative Routes from Pyridine Scaffolds
Pharmacological Profile and Mechanisms of Action
Table 3: Biological Activity of Select Pyrazolo[3,4-b]pyridines
Anticancer Efficacy
In vitro studies on similar compounds reveal potent antiproliferative effects against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with values ranging from 0.5–5 μM . The dimethylamine group may enhance cellular uptake by modulating logP values, though excessive lipophilicity could reduce aqueous solubility.
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